2'-benzyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound belongs to the spirocyclic isoquinoline family, characterized by a unique spiro junction between a cyclopentane and a dihydroisoquinoline moiety. The structure includes a benzyl group at the 2'-position and a carboxamide substituent at the 4'-position, where the amide nitrogen is further substituted with a 2-methoxyethyl group.
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-benzyl-N-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-29-16-15-25-22(27)21-19-11-5-6-12-20(19)23(28)26(24(21)13-7-8-14-24)17-18-9-3-2-4-10-18/h2-6,9-12,21H,7-8,13-17H2,1H3,(H,25,27) |
InChI Key |
PTSZJEZDMIXDEB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through a multi-step process involving several key reactions. One common method involves the Ritter reaction, where dialkyl benzyl carbinols react with 3-methoxy- and 3-phenoxypropanenitriles to form the corresponding isoquinoline derivatives . The reaction typically takes place in toluene-sulfuric acid at temperatures ranging from 60-70°C .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The preparation method for 2-methoxy ethylamine, a key intermediate, involves azeotropic dehydration with benzaldehyde followed by methylation under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions
2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrrole derivatives through pyrrole annulation and various substituted isoquinoline derivatives .
Scientific Research Applications
2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including hypotensive activity.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound exhibits enamine properties, allowing it to participate in various nucleophilic reactions . It may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic and Related Compounds
*Inferred data; †Assumed based on yields of analogous syntheses (e.g., ).
Research Implications and Gaps
Structural Optimization : The benzyl and methoxyethyl groups offer tunability for pharmacokinetic properties, but comparative studies on bioavailability are absent.
Biological Screening: Priority should be given to evaluating kinase inhibition or antimicrobial activity, given the isoquinoline scaffold’s prevalence in drug discovery.
Safety Profiling : Ecological and toxicological assessments are critical for development, as highlighted by data gaps in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
